molecular formula C17H13F2N3O4S2 B5227879 2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

Cat. No. B5227879
M. Wt: 425.4 g/mol
InChI Key: CWQTZHYWNOHETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DAS181, and it has been studied for its antiviral properties.

Mechanism of Action

DAS181 works by cleaving sialic acid residues on the surface of host cells, which are necessary for the attachment of viruses. This cleavage prevents the attachment of viruses to host cells and inhibits viral replication. The cleavage of sialic acid residues is achieved through the enzymatic activity of DAS181, which is a sialidase enzyme.
Biochemical and Physiological Effects:
DAS181 has been shown to have minimal toxicity in vitro and in vivo. It does not affect the viability of host cells or cause significant changes in physiological parameters such as body weight or organ function. DAS181 has also been shown to have a low immunogenicity, which makes it a promising candidate for the development of antiviral therapies.

Advantages and Limitations for Lab Experiments

DAS181 has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high purity and stability. DAS181 is also highly specific for sialic acid residues and does not affect other cellular components. However, DAS181 has some limitations, including its high cost, which may limit its use in large-scale experiments. Additionally, DAS181 may have limited efficacy against certain viruses, and further studies are needed to determine its effectiveness against different strains and subtypes.

Future Directions

There are several future directions for the study of DAS181. One potential application is the development of antiviral therapies for influenza, parainfluenza, and RSV. DAS181 could also be used in the development of diagnostic tools for the detection of viral infections. Additionally, further studies are needed to determine the safety and efficacy of DAS181 in clinical trials. Finally, the potential use of DAS181 in other fields such as cancer research or glycobiology should be explored.

Synthesis Methods

The synthesis of DAS181 involves the reaction between 2,4-difluoroanisole and 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of DAS181, which can be purified through various methods such as crystallization, column chromatography, or recrystallization.

Scientific Research Applications

DAS181 has been studied for its potential antiviral properties against various viruses such as influenza, parainfluenza, and respiratory syncytial virus (RSV). It has been shown to inhibit the entry of these viruses into host cells by cleaving sialic acid residues on the cell surface. This mechanism of action makes DAS181 a promising candidate for the development of new antiviral therapies.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O4S2/c18-11-1-6-15(14(19)9-11)26-10-16(23)21-12-2-4-13(5-3-12)28(24,25)22-17-20-7-8-27-17/h1-9H,10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQTZHYWNOHETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)F)F)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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